molecular formula C8H10N2O2 B1278332 N-Methoxy-N-methylnicotinamide CAS No. 95091-91-1

N-Methoxy-N-methylnicotinamide

Cat. No. B1278332
CAS RN: 95091-91-1
M. Wt: 166.18 g/mol
InChI Key: KFEZCMOHRDCFIQ-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylnicotinamide is a compound related to the metabolism of nicotinic acid and nicotinamide. It is a derivative of nicotinamide, which is a form of vitamin B3, and plays a role in various metabolic processes. The compound has been studied for its potential as a fluorimetric probe, its involvement in biosynthetic pathways, and its interactions with renal cation transporters .

Synthesis Analysis

The synthesis of related compounds such as N-methoxy-N-methylcyanoformamide has been reported, which is prepared from trimethylsilyl cyanide and N-methoxy-N-methylcarbamoylimidazole. This reagent is used for the one-pot preparation of β-carbonyl Weinreb amides and unsymmetrical ketones from various organometallic species . Additionally, the synthesis of methyl 2-amino-6-methoxynicotinate, a related compound, involves microwave-induced regioselective methoxylation and esterification, followed by reaction with p-methoxybenzylamine and final deprotection under flow reaction hydrogenation conditions .

Molecular Structure Analysis

The molecular structure of N-Methoxy-N-methylnicotinamide is not directly discussed in the provided papers. However, the structure of related compounds such as N1-methyl-4-pyridone-3-carboxamide, which is synthesized from N1-methylnicotinamide, indicates that these compounds are derivatives of the pyridine ring, which is a common structure in vitamin B3 metabolites .

Chemical Reactions Analysis

N1-Methylnicotinamide, a closely related compound, undergoes oxidation catalyzed by a soluble enzyme system present in the liver. The oxygen introduced into the 4-position of the substrate is derived from H2O and not from O2 . The electrochemical behavior of N-methylnicotinamide in acidic media involves the reversible transfer of one electron and two H+ ions followed by an irreversible one-electron transfer .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Methoxy-N-methylnicotinamide are not explicitly detailed in the provided papers. However, the fluorescence properties of N1-methylnicotinamide have been studied, and a modified procedure has been devised using methyl ethyl ketone for the production of fluorescence, which can differentiate it from other compounds . The validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide indicates its presence in biological fluids and its role as a marker of renal cationic transport and plasma flow .

Relevant Case Studies

N1-Methylnicotinamide has been proposed as an in vivo probe for drug interactions involving renal cation transporters, as demonstrated in a study with the inhibitor pyrimethamine and further supported by data on the metformin–trimethoprim interaction . Additionally, 1-methylnicotinamide has been shown to stimulate DNA synthesis and proliferation of rat liver cells in culture, suggesting a physiological role in cell growth .

Scientific Research Applications

  • Quantitative Determination of Certain Drugs

    • Field : Analytical Chemistry
    • Application : The reaction between N-Methylnicotinamide iodide and the active methylene group-containing compounds yields a fluorescent product, which can be used in the quantitative determination of certain drugs .
    • Method : The specific experimental procedures and technical details are not provided in the source, but it involves a chemical reaction between N-Methylnicotinamide iodide and active methylene group-containing compounds .
    • Results : The reaction produces a fluorescent product that can be quantitatively analyzed .
  • Protection Against Endothelial Dysfunction

    • Field : Molecular Nutrition and Food Research
    • Application : N-Methylnicotinamide has been found to protect against endothelial dysfunction and attenuate atherogenesis in apolipoprotein E-deficient mice .
    • Method : The specific experimental procedures and technical details are not provided in the source, but it involves the administration of N-Methylnicotinamide to apolipoprotein E-deficient mice .
    • Results : The administration of N-Methylnicotinamide resulted in protection against endothelial dysfunction and a reduction in atherogenesis .
  • Synthesis of Certain Drugs

    • Field : Pharmaceutical Chemistry
    • Application : N-Methoxy-N-methylnicotinamide is used in the synthesis of certain drugs .
    • Method : The specific experimental procedures and technical details are not provided in the source, but it involves chemical reactions where N-Methoxy-N-methylnicotinamide is used as a reagent .
    • Results : The reaction produces certain drugs, but the specific drugs and their properties are not mentioned in the source .
  • Treatment of Dermatological Disorders

    • Field : Dermatology
    • Application : Topically applied N-Methoxy-N-methylnicotinamide might be useful for the treatment of dermatological disorders such as acne vulgaris and rosacea .
    • Method : The specific experimental procedures and technical details are not provided in the source, but it involves the topical application of N-Methoxy-N-methylnicotinamide .
    • Results : The application of N-Methoxy-N-methylnicotinamide may result in the improvement of dermatological conditions, but the specific results are not mentioned in the source .
  • Ligand for Synthesis

    • Field : Organic Chemistry
    • Application : N-Methoxy-N-methylnicotinamide is used as a ligand in the synthesis of various organic compounds .
    • Method : The specific experimental procedures and technical details are not provided in the source, but it involves chemical reactions where N-Methoxy-N-methylnicotinamide is used as a ligand .
    • Results : The reaction produces various organic compounds, but the specific compounds and their properties are not mentioned in the source .
  • Anti-Inflammatory Effect

    • Field : Dermatology
    • Application : N-Methoxy-N-methylnicotinamide has been found to have an anti-inflammatory effect, which may be beneficial in the treatment of certain dermatological conditions .
    • Method : The specific experimental procedures and technical details are not provided in the source, but it involves the application of N-Methoxy-N-methylnicotinamide .
    • Results : The application of N-Methoxy-N-methylnicotinamide may result in an anti-inflammatory effect, but the specific results are not mentioned in the source .

Safety And Hazards

N-Methoxy-N-methylnicotinamide can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .

properties

IUPAC Name

N-methoxy-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEZCMOHRDCFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CN=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441666
Record name N-METHOXY-N-METHYLNICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N-methylnicotinamide

CAS RN

95091-91-1
Record name N-Methoxy-N-methylnicotinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95091-91-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-METHOXY-N-METHYLNICOTINAMIDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methoxy-N-methylnicotinamide
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Synthesis routes and methods I

Procedure details

A flask is charged with nicotinic acid (5.0 g, 40.6 mmol). Thionyl chloride (30.0 mL) is added and the reaction is refluxed for 1 h. It is then cooled to room temperature and concentrated in vacuo. The residue is dissolved in anhydrous dichloromethane (30 mL) and O,N-dimethyl-hydroxylamine (4.35 g, 44.0 mmol) is added, followed by addition of triethylamine (14.15 g, 100.0 mmol). The reaction mixture is stirred at room temperature for 1.5 h. It is then washed with water and the aqueous phase is extracted with dichloromethane. The combined organic layer is dried over sodium sulfate and concentrated in vacuo to afford N-methyl-N-methoxy-nicotinamide as a brown oil. MS (ESI) m/z 167.0 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
4.35 g
Type
reactant
Reaction Step Three
Quantity
14.15 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Add triethylamine (11.9 mL, 84.5 mmol) dropwise to a suspension of nicotinic acid (10 g, 81.2 mmol), N,O-dimethylhydroxylamine hydrochloride (8.3 g, 85.3 mmol, 1.05 eq), 1-hydroxybenzotriazole (3.29 g, 24.36 mmol, 0.3 eq) and 1,3-dimethylamino propyl-3-ethylcarbodiimide hydrochloride (18.68 g, 97.44 mmol, 1.2 eq) in acetonitrile (100 mL) at room temperature under nitrogen. After 2 h a white precipitate forms. Add water (100 mL) and acetonitrile and evaporate under vacuum. Extract with ethyl acetate (3×100 mL), dry the organic phase over anhydrous sodium sulfate and concentrate to afford 13.19 g (98%) of the title compound.
Quantity
11.9 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
3.29 g
Type
reactant
Reaction Step Two
Name
1,3-dimethylamino propyl-3-ethylcarbodiimide hydrochloride
Quantity
18.68 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
J Wang, H Xu, H Gao, CY Su, C Zhao… - Organometallics, 2010 - ACS Publications
… (7) Thus, a Weinreb amide, N-methoxy-N-methylnicotinamide… the initial reactants (N-methoxy-N-methylnicotinamide; Cp 2 … N-methoxy-N-methylnicotinamide departs from the C 3 atom. …
Number of citations: 26 pubs.acs.org
Y Lu, R Hendra, AJ Oakley, PA Keller - Tetrahedron Letters, 2014 - Elsevier
… Three different coupling reactions were attempted to obtain 2-amino-5-bromo-N-methoxy-N-methylnicotinamide (4). Reaction of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide …
Number of citations: 24 www.sciencedirect.com
MA Martínez-Urbina, A Zentella… - European journal of …, 2010 - Elsevier
… Reaction of N-methylimidazole with n-Butyllithium and quenching with 6-chloro-N-methoxy-N-methylnicotinamide (Weinreb amide) leads to the desired compound 7b. Diarylketone 7c …
Number of citations: 39 www.sciencedirect.com
G Lanza, MA Chiacchio, SV Giofrè… - European Journal of …, 2013 - Wiley Online Library
… An earlier computational DFT study on an acyclic Weinreb amide, N-methoxy-N-methylnicotinamide, had been reported.8 The most plausible proposed mechanism for partial reduction …
TT Dang, A Chen, AM Seayad - RSC Advances, 2014 - pubs.rsc.org
… N-Methoxy-N-methylnicotinamide 8 (2n). The general procedure was followed by using 3-bromopyridine (158 mg, 1.0 mmol) and DMHA·HCl (143.4 mg, 1.5 mmol) for 12 h at 105 C. …
Number of citations: 31 pubs.rsc.org
JM Jimenez, D Boyall, G Brenchley… - Journal of medicinal …, 2013 - ACS Publications
… After 1 h, 2-fluoro-N-methoxy-N-methylnicotinamide (52.8 g, 0.29 mol) in dry TBME (30 mL) was added dropwise to the mixture at −78 C. The solution was stirred for 1 h, and the …
Number of citations: 48 pubs.acs.org
Z Zhang, A Ghosh, PJ Connolly, P King… - Journal of Medicinal …, 2021 - ACS Publications
… To a solution of 2-chloro-6-(2-hydroxy-2-methylpropoxy)-N-methoxy-N-methylnicotinamide (12 g, 41.6 mmol) in glacial acetic acid (120 mL) was added sodium acetate (6.98 g, 83.1 …
Number of citations: 15 pubs.acs.org
A Kamal, M Ashraf, MNA Khan, VD Nimbarte, S Faazil… - 2014 - Wiley Online Library
… 2-((4-Chlorophenyl)amino)-N-methoxy-N-methylnicotinamide (11 c): Compound 11 c was prepared according to the method described above, using N,O-dimethylhydroxylamine …
A Kamal, M Ashraf, ST Basha, SMA Hussaini… - Organic & …, 2016 - pubs.rsc.org
A new class of (E)-N-phenyl-3-styrylpyridin-2-amine conjugates were designed and synthesized on the basis of E7010 and resveratrol scaffolds. These conjugates were evaluated for …
Number of citations: 23 pubs.rsc.org
HM Ahn, JA Lee, H Kim, CH Oh, SH Lee… - Bulletin of the Korean …, 2011 - koreascience.kr
… N-Methoxy-N-methylnicotinamide (3). To a solution of nicotinic acid (2) (500 mg, 3.62 mmol), N,O-dimethylhydroxylamine hydrochloride (458 mg, 4.7 mmol), HOBt (364 mg, 4.7 mmol), …
Number of citations: 1 koreascience.kr

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